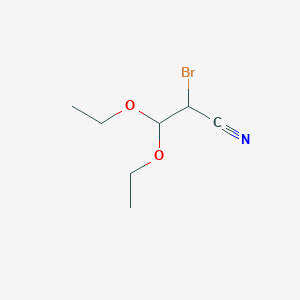
4,6-Dibromo-2-Pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-Pyrimidinecarbonitrile: is a chemical compound with the molecular formula C5HBr2N3 and a molecular weight of 262.89 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine atoms at the 4 and 6 positions of the pyrimidine ring and a cyano group at the 2 position makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dibromo-2-Pyrimidinecarbonitrile can be synthesized through a multi-step process involving the bromination of pyrimidine derivatives. One common method involves the bromination of 2-pyrimidinecarbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-Pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 4,6-Dibromo-2-Pyrimidinecarbonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-Pyrimidinecarbonitrile depends on its application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyrimidine ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
2-Pyrimidinecarbonitrile: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
4,6-Dichloro-2-Pyrimidinecarbonitrile: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness: 4,6-Dibromo-2-Pyrimidinecarbonitrile is unique due to the presence of bromine atoms, which enhance its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5HBr2N3 |
|---|---|
Molecular Weight |
262.89 g/mol |
IUPAC Name |
4,6-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H |
InChI Key |
BEHGQAKOWWXLNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Br)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



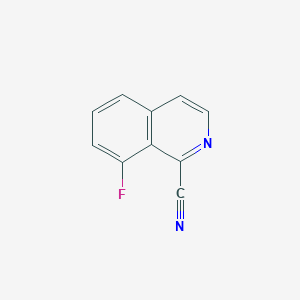
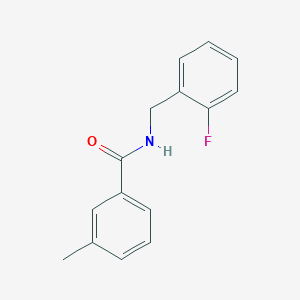
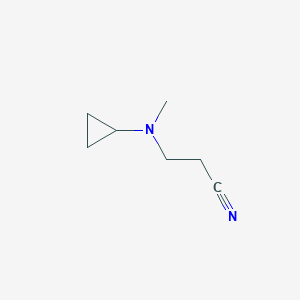
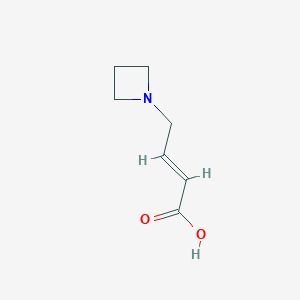
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
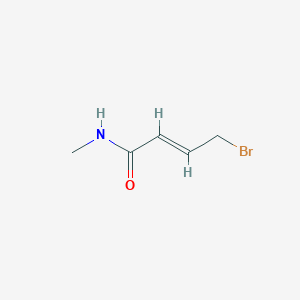
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)
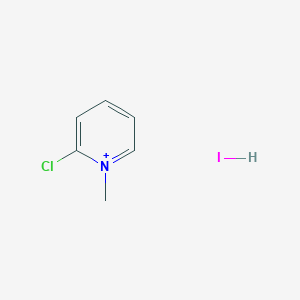


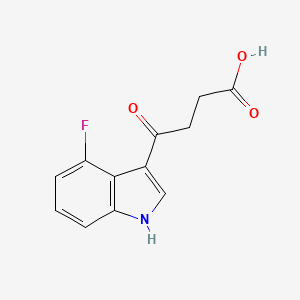
![5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15198118.png)
